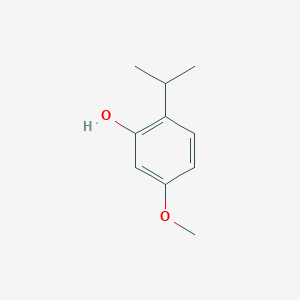![molecular formula C5H7N3O B13982365 Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear functional positions necessary for further transformations. The annellation to generate the maleimide moiety of the bicycle is a crucial step in the synthesis. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated to provide novel access to various 1,6 di-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is essential to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
科学的研究の応用
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a phosphatase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it can modulate the activity of enzymes involved in dephosphorylation processes, thereby affecting various cellular functions. Molecular docking studies have shown that it can bind to active sites of target proteins, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-protein complex .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a CDK2 inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit specific kinases.
6,6-Dimethyl Pyrrolo[3,4-c]pyrazole: A compound with improved inhibitory potency against multiple CDKs and antiproliferative activity against cancer cell lines
Uniqueness
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- stands out due to its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
2,4,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C5H7N3O/c9-5-3-1-6-2-4(3)7-8-5/h6H,1-2H2,(H2,7,8,9) |
InChIキー |
WYDJLBQXTFMRJA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



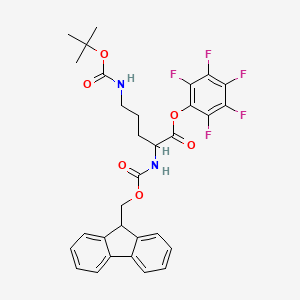
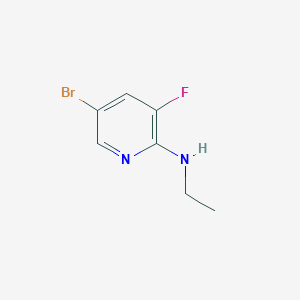
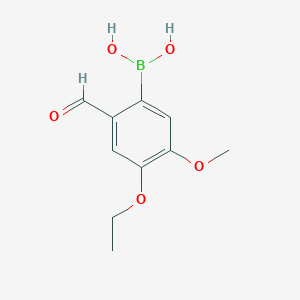
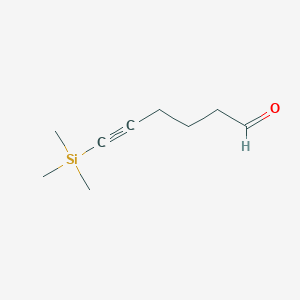




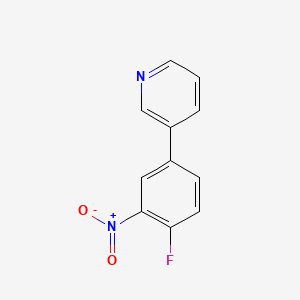
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
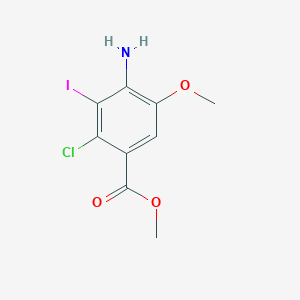
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
